2-Fluoro-3-(trifluoromethyl)benzaldehyde

Catalog No.
S708212
CAS No.
112641-20-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(trifluoromethyl)benzaldehyde

CAS Number

112641-20-0

Product Name

2-Fluoro-3-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H

InChI Key

XDMZVNQKVMTCSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Synthesis and Characterization:

-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the chemical formula C₈H₄F₄O. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:

  • Palladium-catalyzed cross-coupling reactions [].
  • Vilsmeier-Haack formylation [].

These studies typically report the product yield, physical properties (melting point, boiling point, refractive index, etc.), and spectral data (NMR, IR) for characterization purposes [, ].

Potential Applications:

Due to the presence of the fluorine and trifluoromethyl groups, 2-Fluoro-3-(trifluoromethyl)benzaldehyde possesses interesting electronic and lipophilic properties, which could potentially be exploited in various research areas:

  • Medicinal Chemistry: The introduction of fluorine and trifluoromethyl moieties is a common strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. However, there are no reported studies investigating the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde as a starting material for drug discovery.
  • Material Science: Fluorinated and trifluoromethylated aromatic compounds are often used in the development of functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers []. While 2-Fluoro-3-(trifluoromethyl)benzaldehyde itself has not been extensively explored in this context, its unique properties could offer potential for further investigation.

2-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H4F4OC_8H_4F_4O, and it has a molar mass of approximately 192.11 g/mol. This compound is notable for its unique electronic properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group, enhancing its reactivity in various

Currently, there is no scientific literature available describing a specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • The compound may be flammable, so proper handling near heat sources is necessary.
  • Dispose of waste according to local regulations for hazardous materials.
, including:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions, making it useful in synthesizing more complex organic compounds.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives through condensation processes.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions .

Research indicates that compounds like 2-fluoro-3-(trifluoromethyl)benzaldehyde exhibit biological activity due to their ability to interact with biological targets. Specifically, derivatives of this compound have been studied for potential applications in anti-inflammatory and anti-allergic treatments. The introduction of fluorine can significantly alter the pharmacokinetics and bioavailability of bioactive molecules, enhancing their therapeutic profiles .

Several synthesis methods exist for producing 2-fluoro-3-(trifluoromethyl)benzaldehyde:

  • Fluorination Reactions: Utilizing electrophilic fluorinating agents can introduce fluorine into aromatic compounds.
  • Formylation Reactions: The compound can be synthesized via formylation of a suitable precursor, typically involving a Friedel-Crafts reaction or similar methodologies.
  • Direct Fluorination: This method involves direct substitution on the aromatic ring using fluorinating agents under controlled conditions to achieve selective substitution at the desired positions .

2-Fluoro-3-(trifluoromethyl)benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing new materials with specific electronic properties due to its unique structure.
  • Research: It is utilized in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic benefits .

Studies on 2-fluoro-3-(trifluoromethyl)benzaldehyde have focused on its interactions with various biological molecules. For instance, its derivatives have been analyzed for binding affinity to specific enzymes or receptors, revealing insights into their mechanism of action. These studies are crucial for understanding how modifications in chemical structure impact biological activity and therapeutic efficacy .

Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-TrifluoromethylbenzaldehydeContains only a trifluoromethyl groupLacks fluorine substitution at the ortho position
2-Fluoro-4-(trifluoromethyl)benzaldehydeFluorine at position 2 and trifluoromethyl at position 4

Classical Synthetic Routes

Classical methods for synthesizing fluorinated aromatic aldehydes often combine electrophilic substitution and formylation reactions. For 2-fluoro-3-(trifluoromethyl)benzaldehyde, early approaches likely involved sequential functionalization steps:

  • Trifluoromethylation: Introduction of the CF₃ group via nucleophilic aromatic substitution or directed ortho-metallation. However, classical methods for CF₃ incorporation (e.g., using trifluoromethyl iodide with copper catalysts) are limited by regioselectivity and harsh conditions [1].
  • Fluorination: Electrophilic fluorination using agents like HF or fluorinated reagents. The Balz–Schiemann reaction (discussed in Section 2.2.1) represents a more controlled alternative but was not widely adopted in early syntheses [4].
  • Formylation: The Gattermann reaction (using HCN, HCl, and AlCl₃) is a classical method for aromatic formylation. However, its application to fluorinated substrates requires careful optimization to avoid over-fluorination or catalyst deactivation [3].

Key limitations: Multi-step classical routes suffer from poor atom economy, toxic reagents (e.g., HCN), and challenges in achieving high regioselectivity.

Modern Synthetic Approaches

Modern strategies prioritize efficiency, safety, and scalability.

Fluorination Techniques

The Balz–Schiemann reaction has emerged as a pivotal method for introducing fluorine into aromatic systems (Figure 1). This reaction decomposes diazonium tetrafluoroborates to aryl fluorides via an aryl cation intermediate [4].

Mechanistic Insights:

  • Diazonium salt preparation: Aryl amines are treated with nitrous acid and BF₄⁻ to form diazonium tetrafluoroborates.
  • Thermal or photochemical decomposition: The salt releases BF₃ and generates an aryl cation, which captures a fluoride ion.

Advantages:

  • High regioselectivity for meta-directing substituents.
  • Compatible with electron-rich and electron-deficient arenes.
  • Operates at mild temperatures (60–80°C) in solvents like chlorobenzene or hexane [4].

Example: Fluorination of 3-(trifluoromethyl)benzaldehyde derivatives to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Trifluoromethylation Strategies

Trifluoromethylation presents unique challenges due to the CF₃ group’s steric and electronic effects. Modern approaches include:

  • Radical Trifluoromethylation: Using CF₃ iodide (CF₃I) with transition-metal catalysts (e.g., Cu or Ag) to generate CF₃ radicals.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with trifluoromethylboronic acids, though limited by substrate scope.
  • Electrophilic CF₃ Sources: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with Lewis acids, enabling direct introduction of CF₃ into activated aromatic rings.

Challenges:

  • Competing side reactions (e.g., over-fluorination).
  • High cost of CF₃ reagents and catalysts.

Green Chemistry Approaches

Sustainable synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde focuses on reducing environmental impact:

StrategyImplementationBenefits
Solvent-Free ConditionsUse of ionic liquids or neat reactants in photochemical Balz–Schiemann reactions [4]Eliminates volatile organic solvents (VOCs).
Catalyst RecyclingImmobilized AlCl₃ or Zn(CN)₂ for Gattermann formylation [3]Reduces catalyst waste and cost.
Low-Temperature ReactionsVisible-light irradiation for Balz–Schiemann fluorination [4]Minimizes energy consumption and thermal side reactions.
Alternative Fluorinating AgentsNaCN or KF in place of HCN for Gattermann reactions [3]Avoids toxic HCN gas.

Case Study: The Balz–Schiemann reaction in hexane achieves >80% yield for aryl fluorides at 70°C without additives, demonstrating scalability [4].

Scale-up Considerations and Industrial Production

Industrial synthesis prioritizes cost, safety, and throughput:

  • Catalyst Selection:
    • Avoid HCN in Gattermann reactions; use Zn(CN)₂ or NaCN instead [3].
    • Employ non-toxic solvents (e.g., chlorobenzene) for Balz–Schiemann reactions [4].
  • Process Intensification:
    • Continuous-flow reactors for exothermic reactions (e.g., diazonium salt decomposition).
    • Microwave-assisted fluorination to reduce reaction times.
  • Waste Minimization:
    • Recycle BF₃ byproducts from Balz–Schiemann reactions.
    • Use excess AlCl₃ as a catalyst in multiple cycles.

Challenges:

  • High cost of CF₃ reagents (e.g., CF₃I).
  • Risk of aryl diazonium salt decomposition during storage.

Comparative Analysis of Synthetic Efficiencies

The table below compares classical and modern methods for 2-fluoro-3-(trifluoromethyl)benzaldehyde:

MethodKey ReagentsConditionsYieldScalabilitySafety
Friedel-Crafts + GattermannAlCl₃, HCN, alkyl halidesHigh temp, toxic reagentsModerateLowPoor (HCN toxicity)
Balz–Schiemann + CF₃IBF₄⁻, CF₃I, Cu catalysts60–80°C, hexane/chlorobenzeneHighModerateModerate (CF₃I handling)
Photochemical FluorinationLight, BF₄⁻, CF₃IRT, visible lightExcellentHighGood (no HCN)

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types